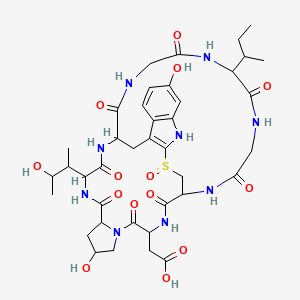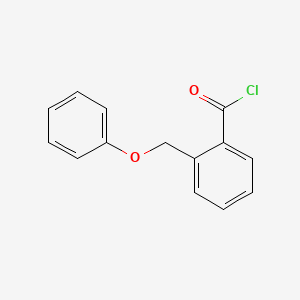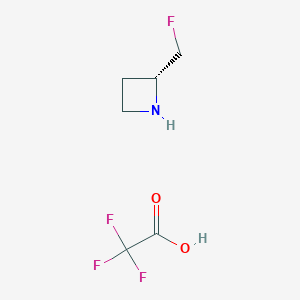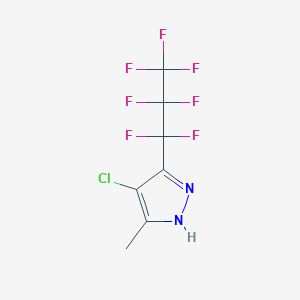
4-chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-1H-pyrazole
説明
The compound "4-chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine and agriculture. The specific compound is not directly mentioned in the provided papers, but the papers do discuss various chloro- and methyl-substituted pyrazoles, which can offer insights into the synthesis, structure, and properties of related compounds.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of various precursors. For instance, the synthesis of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles was achieved through the cyclocondensation reaction of substituted alk-3-en-2-ones with isoniazid . Similarly, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones involved oxidative cyclization using copper acetate as a catalyst . These methods suggest that the synthesis of the compound may also involve cyclization reactions, possibly with fluorinated precursors to introduce the heptafluoropropyl group.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using X-ray diffraction. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This information can be extrapolated to suggest that the compound may also exhibit planarity between the pyrazole ring and adjacent substituents, which could influence its reactivity and interactions.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. The oxidation of pyrazolines to pyrazoles was achieved using 4-(p-chloro)phenyl-1,2,4-triazole-3,5-dione under mild conditions . This indicates that the compound may also be amenable to oxidation reactions, potentially altering its chemical properties or enhancing its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of chloro and methyl groups can affect the compound's solubility, boiling point, and stability. The antimicrobial activity of some pyrazole derivatives against Mycobacterium tuberculosis and non-tuberculous mycobacteria has been reported , suggesting that the compound may also possess biological activities worth exploring. Additionally, the presence of a heptafluoropropyl group could impart unique properties such as increased lipophilicity or reactivity due to the strong electronegative character of fluorine atoms.
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques
Pyrazole derivatives, including those similar to 4-chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-1H-pyrazole, are synthesized using various chemical reactions and techniques. For instance, Himani N. Chopde et al. (2012) discussed the synthesis of pyrazole derivatives through Betti’s condensation reaction and further treatment with chloroacetic acid and POCl3, demonstrating a methodology that might be applicable to the compound (Chopde, Meshram, & Pagadala, 2012).
Spectroscopic Studies
Renjith Thomas et al. (2018) reported the characterization of pyrazole derivatives using NMR, FT-Raman, FT-IR, and elemental analysis. Such spectroscopic studies are crucial for understanding the chemical structure and properties of compounds like 4-chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-1H-pyrazole (Thomas et al., 2018).
Pharmaceutical Potential
Antimicrobial Activities
Several pyrazole derivatives exhibit promising antibacterial activities against various bacterial strains. For example, the work by Chopde et al. (2012) highlights this potential in similar compounds, suggesting a possible application in antimicrobial drug development (Chopde et al., 2012).
Antimycobacterial Activity
P. E. Almeida da Silva et al. (2008) investigated the in vitro antimicrobial activity of pyrazole derivatives against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis and other bacterial infections (Almeida da Silva et al., 2008).
Chemical Properties and Applications
Crystal Structure Analysis
The crystal structure of pyrazole derivatives, as studied by Cunjin Xu and Yan-Qin Shi (2011), provides insights into the molecular arrangement and potential applications in material science and chemistry (Xu & Shi, 2011).
Chemical Reactivity
Computational evaluations, like the one conducted by Thomas et al. (2018), on pyrazole derivatives can inform about their reactivity, stability, and potential applications in various chemical reactions and formulations (Thomas et al., 2018).
特性
IUPAC Name |
4-chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF7N2/c1-2-3(8)4(17-16-2)5(9,10)6(11,12)7(13,14)15/h1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURQNTNYDNVWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(C(C(F)(F)F)(F)F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF7N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371466 | |
| Record name | 4-Chloro-3-(heptafluoropropyl)-5-methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-1H-pyrazole | |
CAS RN |
247170-22-5 | |
| Record name | 4-Chloro-3-(heptafluoropropyl)-5-methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




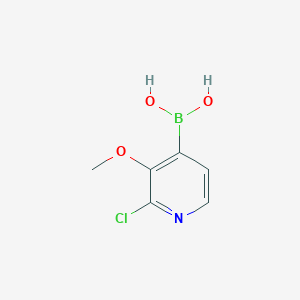

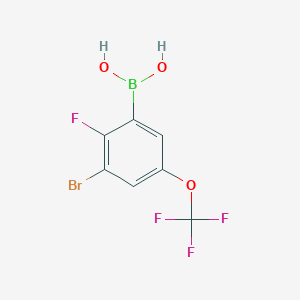
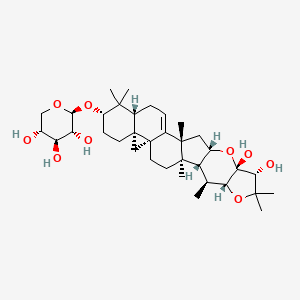
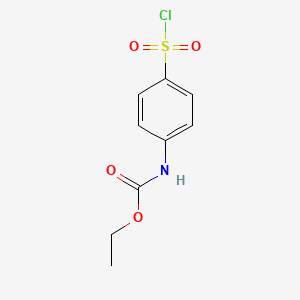
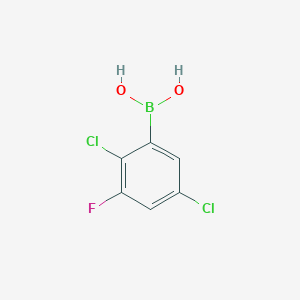
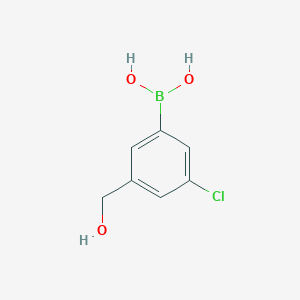
![ethyl 7-chloro-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate](/img/structure/B3031249.png)
![(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid](/img/structure/B3031252.png)

